Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Hydroxyethylphenyl Group: The hydroxyethylphenyl group is attached through an amination reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{[4-(2-hydroxyethyl)phenyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
2-(4-Hydroxyphenyl)ethanol: This compound shares the hydroxyethylphenyl group but lacks the pyrimidine ring and methylsulfanyl group.
4-(2-Hydroxyethyl)phenol: Similar to the above, it contains the hydroxyethylphenyl group but differs in the rest of the structure.
4-Hydroxyphenethyl Alcohol: Another related compound with the hydroxyethylphenyl group but without the pyrimidine and methylsulfanyl groups.
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-hydroxyethyl)anilino]-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O3S/c1-3-22-15(21)13-10-17-16(23-2)19-14(13)18-12-6-4-11(5-7-12)8-9-20/h4-7,10,20H,3,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
JEEZTIVUQGBWMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)CCO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.